molecular formula C9H8N2O2 B13409247 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5

Cat. No.: B13409247
M. Wt: 181.20 g/mol
InChI Key: NRNCYVBFPDDJNE-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, also known as Azoxodone-d5, Tradon-d5, and Volital-d5, is a deuterated derivative of oxazolone. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone typically involves the reaction of deuterated aniline with glyoxylic acid under acidic conditions to form the oxazolone ring. The reaction conditions may include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like water or ethanol

Industrial Production Methods

Industrial production methods for deuterated compounds often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include:

    Deuterated Aniline: Synthesized from deuterated benzene

    Purification: Techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone can undergo various chemical reactions, including:

    Oxidation: Formation of oxazolone derivatives

    Reduction: Conversion to amino alcohols

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like halogens or alkylating agents

Major Products

    Oxidation Products: Oxazolone derivatives with different oxidation states

    Reduction Products: Amino alcohols

    Substitution Products: Functionalized oxazolones

Scientific Research Applications

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone has various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and isotope effects

    Biology: Investigating metabolic pathways and enzyme interactions

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties

    Industry: Producing stable isotopic tracers for analytical purposes

Mechanism of Action

The mechanism of action of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenyl-4(5H)-oxazolone: Non-deuterated analog

    2-Amino-5-(methyl-d3)-4(5H)-oxazolone: Deuterated methyl analog

Uniqueness

2-Amino-5-(phenyl-d5)-4(5H)-oxazolone is unique due to the presence of deuterium, which can alter its chemical and physical properties. This makes it valuable for studying isotope effects and developing deuterated drugs with potentially improved properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

181.20 g/mol

IUPAC Name

2-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

InChI

InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D

InChI Key

NRNCYVBFPDDJNE-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.